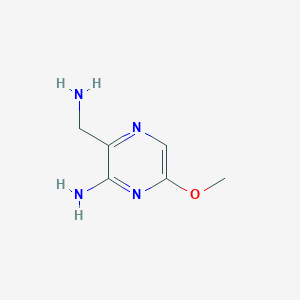
3-(Aminomethyl)-6-methoxypyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-6-methoxypyrazin-2-amine (AMPA) is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine is not fully understood. However, it has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by disrupting their DNA replication process. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. However, one of the limitations of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(Aminomethyl)-6-methoxypyrazin-2-amine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 3-(Aminomethyl)-6-methoxypyrazin-2-amine's antimicrobial and antitumor activity through structural modifications. In addition, further research is needed to fully understand the mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(Aminomethyl)-6-methoxypyrazin-2-amine is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. While there are advantages and limitations to using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments, further research is needed to fully understand its potential applications and optimize its activity.
Métodos De Síntesis
3-(Aminomethyl)-6-methoxypyrazin-2-amine can be synthesized using a variety of methods, including the reaction between 3-bromo-6-methoxypyrazine-2-carboxylic acid and methylamine. Other methods include the reaction between 3,6-dichloropyrazine-2-carboxylic acid and methylamine or the reaction between 3-chloro-6-methoxypyrazine-2-carboxylic acid and ammonia.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been studied extensively for its potential use in pharmaceuticals. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer.
Propiedades
Número CAS |
135290-19-6 |
|---|---|
Nombre del producto |
3-(Aminomethyl)-6-methoxypyrazin-2-amine |
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-(aminomethyl)-6-methoxypyrazin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,2,7H2,1H3,(H2,8,10) |
Clave InChI |
QGGHWLTVBJLJPQ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)N)CN |
SMILES canónico |
COC1=CN=C(C(=N1)N)CN |
Sinónimos |
Pyrazinemethanamine, 3-amino-5-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



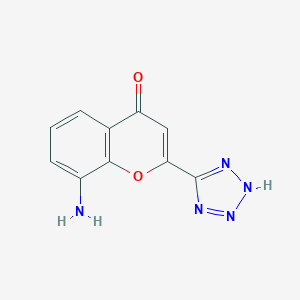
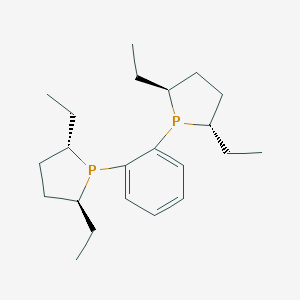
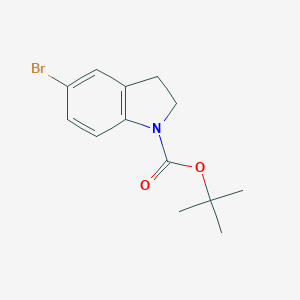
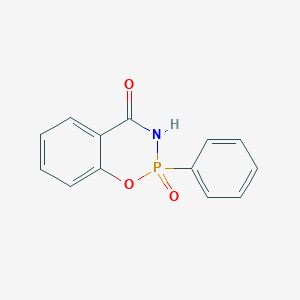
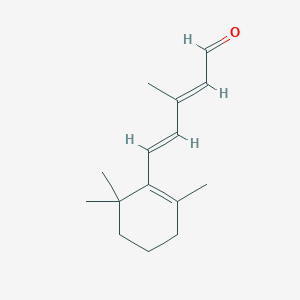
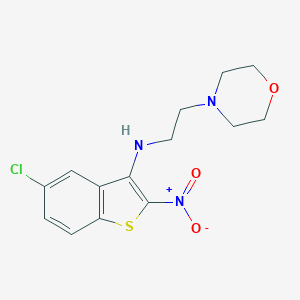
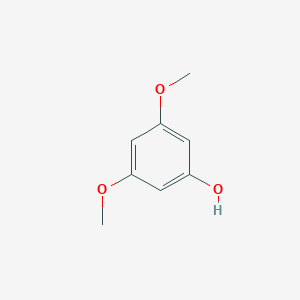
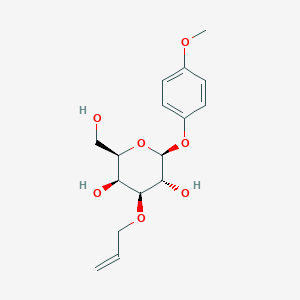
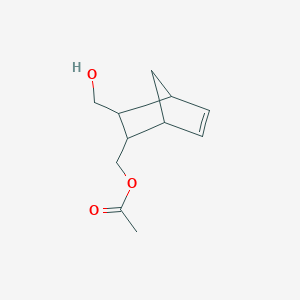
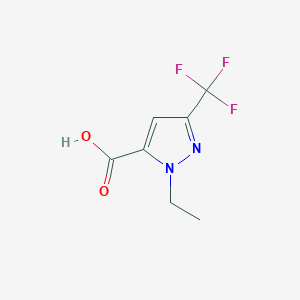
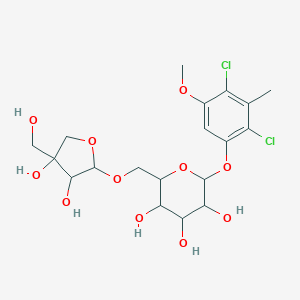
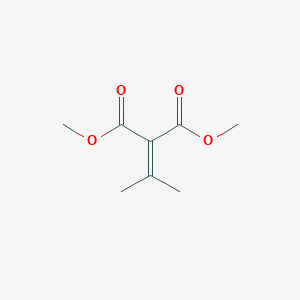
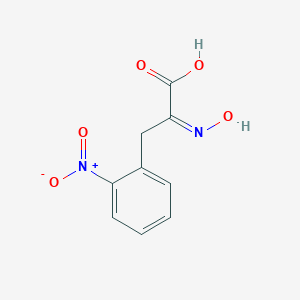
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)